molecular formula C13H24N2O3 B14878768 tert-Butyl ((3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl)methyl)carbamate

tert-Butyl ((3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl)methyl)carbamate

Cat. No.: B14878768
M. Wt: 256.34 g/mol
InChI Key: QTKUXJGKGKEDLC-UHFFFAOYSA-N
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Description

tert-Butyl (((1R,3r,5S)-3-hydroxy-8-azabicyclo[321]octan-3-yl)methyl)carbamate is a complex organic compound featuring a bicyclic structure

Preparation Methods

The synthesis of tert-butyl (((1R,3r,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl)methyl)carbamate typically involves several steps. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and yield.

Chemical Reactions Analysis

tert-Butyl (((1R,3r,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl)methyl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Mechanism of Action

The mechanism of action of tert-butyl (((1R,3r,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The hydroxyl and carbamate groups play crucial roles in binding to these targets, often through hydrogen bonding and other non-covalent interactions. The bicyclic structure provides a rigid framework that enhances the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

tert-Butyl (((1R,3r,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl)methyl)carbamate can be compared with other similar compounds, such as:

The uniqueness of tert-butyl (((1R,3r,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl)methyl)carbamate lies in its specific functional groups and their arrangement, which confer distinct chemical properties and biological activities.

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl N-[(3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl)methyl]carbamate

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)14-8-13(17)6-9-4-5-10(7-13)15-9/h9-10,15,17H,4-8H2,1-3H3,(H,14,16)

InChI Key

QTKUXJGKGKEDLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC2CCC(C1)N2)O

Origin of Product

United States

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